molecular formula C23H23FN4O2S B2665182 N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251572-27-6

N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2665182
CAS No.: 1251572-27-6
M. Wt: 438.52
InChI Key: QSEKFUCEKZJXOZ-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a thiomorpholine ring, and a pyrazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluoroacetophenone and 3-thiomorpholin-4-ylpyrazine. These intermediates are then subjected to various reaction conditions, including nucleophilic substitution and amide bond formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. Additionally, scaling up the synthesis process requires careful control of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
  • N-[1-(4-bromophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide
  • N-[1-(4-methylphenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide

Uniqueness

N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-4-(3-thiomorpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2S/c1-16(17-2-6-19(24)7-3-17)27-22(29)18-4-8-20(9-5-18)30-23-21(25-10-11-26-23)28-12-14-31-15-13-28/h2-11,16H,12-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKFUCEKZJXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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